Comprehensive Structural Analysis and Synthetic Utility of 8-Methylquinoline-6-Carboxylic Acid
Comprehensive Structural Analysis and Synthetic Utility of 8-Methylquinoline-6-Carboxylic Acid
[1]
Executive Summary
8-Methylquinoline-6-carboxylic acid (CAS: 1150617-54-1 [Predicted]) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Distinguished by its specific substitution pattern, this molecule offers two distinct orthogonal handles for derivatization: a carboxylic acid at position C6 suitable for amide coupling (library generation), and a methyl group at position C8 primed for sp³ C-H functionalization.
This guide provides a definitive technical analysis of the compound, detailing its structural properties, a robust self-validating synthesis protocol via the Skraup reaction, and its application in Fragment-Based Drug Discovery (FBDD).
Structural Characterization & Physicochemical Profile[1][2][3][4]
The quinoline core is a planar, aromatic bicycle. In 8-methylquinoline-6-carboxylic acid, the steric and electronic environment is defined by the interplay between the electron-withdrawing carboxyl group and the electron-donating methyl group.[1]
Nomenclature and Numbering
Correct numbering is critical for synthetic planning.[1] The nitrogen atom is position 1.[1] The carboxylic acid is located para to the nitrogen (on the carbocyclic ring), and the methyl group is ortho to the nitrogen (on the carbocyclic ring).
Figure 1: IUPAC numbering of the scaffold.[1] Note the C8-Methyl steric proximity to N1, which can influence metal coordination.
Physicochemical Properties (Computed)
| Property | Value | Structural Implication |
| Molecular Formula | C₁₁H₉NO₂ | Core Scaffold |
| Molecular Weight | 187.19 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | ~2.1 - 2.3 | Moderate lipophilicity; good membrane permeability potential.[1] |
| pKa (Acid) | ~4.2 | Typical benzoic acid derivative acidity.[1] |
| pKa (Quinoline N) | ~5.0 | The C8-Methyl group slightly increases basicity via inductive effect (+I), but steric hindrance may reduce protonation rates. |
| H-Bond Donors | 1 (COOH) | Specific binding interactions.[1] |
| H-Bond Acceptors | 3 (N, COOH) | Solvation and receptor binding.[1] |
Synthetic Methodology: The Skraup Protocol[3][5][6]
While commercial sources exist, high-purity synthesis is often required for SAR studies to avoid regioisomeric impurities.[1] The most reliable route is the Skraup Synthesis utilizing 4-amino-3-methylbenzoic acid as the regio-defining precursor.[1]
Retrosynthetic Logic
The Skraup reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[2]
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Precursor: 4-amino-3-methylbenzoic acid.[1]
-
Regioselectivity: The amino group directs the cyclization.[1] The position ortho to the amine (C3 of the benzene ring) becomes C8 of the quinoline. The position para to the amine (C1 of the benzene ring) becomes C6 of the quinoline.
Step-by-Step Experimental Protocol
Safety Warning: This reaction is highly exothermic and involves acrolein (toxic intermediate).[1] Perform in a functioning fume hood.
Reagents:
-
4-Amino-3-methylbenzoic acid (1.0 eq)[1]
-
Glycerol (3.0 eq)[1]
-
Ferrous sulfate (FeSO₄) (0.1 eq) - Moderates the reaction[1]
-
Nitrobenzene (Solvent/Oxidant) or Iodine (Oxidant)[1]
-
Conc. Sulfuric Acid (H₂SO₄)[1]
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser and heavy-duty magnetic stirring, combine 4-amino-3-methylbenzoic acid (15.1 g, 100 mmol), glycerol (27.6 g, 300 mmol), and FeSO₄ (catalytic amount).
-
Acid Addition: Cautiously add concentrated H₂SO₄ (20 mL) dropwise. The mixture will darken.[1]
-
Oxidant Addition: Add nitrobenzene (12 mL).
-
Cyclization (The "Runaway" Phase): Heat the mixture gently to ~100°C. Critical Step: Once the reaction initiates (bubbling/exotherm), remove heat immediately. The formation of acrolein and subsequent cyclization is vigorous.[1] Re-apply heat only after the exotherm subsides.[1]
-
Reflux: Reflux at 140°C for 4 hours to ensure complete aromatization.
-
Workup:
-
Dilute with ice-water (200 mL).
-
Basify to pH 4-5 with 50% NaOH (precipitates the carboxylic acid; the quinoline nitrogen remains protonated or neutral depending on exact pH, but pH 4-5 targets the isoelectric point of the amino-acid-like structure).[1] Note: If the product is the zwitterion, it may precipitate. If not, adjust to pH ~3-4 to ensure the carboxylic acid is protonated for extraction.
-
Filter the crude solid.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5 with 1% Acetic Acid).[1]
Figure 2: Skraup synthesis pathway. The amino-group directs the ring closure to form the quinoline core.[1]
Analytical Validation (QC)
To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.
| Technique | Expected Signature | Mechanistic Explanation |
| ¹H NMR (DMSO-d₆) | δ 2.80 (s, 3H): Methyl group at C8.[1] δ 8.9-9.0 (dd, 1H): H2 (deshielded by N). δ 8.5 (d, 1H): H4. δ 8.2 (s, 1H): H5 (affected by COOH). δ 7.6 (s, 1H): H7 (affected by C8-Me and C6-COOH). | The C8-Methyl appears as a distinct singlet upfield.[1] The H5 and H7 protons show meta-coupling patterns typical of 6,8-disubstituted quinolines.[1] |
| LC-MS | [M+H]⁺ = 188.07 | Positive mode ionization of the Quinoline Nitrogen.[1] |
| IR Spectroscopy | 1690-1710 cm⁻¹: C=O stretch (COOH).[1] ~3400 cm⁻¹: O-H broad stretch.[1] | Confirms the presence of the carboxylic acid moiety.[1] |
Medicinal Chemistry Applications
C(sp³)-H Functionalization
The C8-methyl group is not merely a steric blocker; it is a "benzylic-like" site activated by the electron-deficient quinoline ring.[1] Recent literature highlights the use of transition metal catalysis (Pd, Cu) to functionalize 8-methylquinolines.
-
Mechanism: The quinoline nitrogen acts as a directing group (DG) for metal insertion into the C8-Methyl C-H bonds.[1]
-
Utility: Allows for late-stage diversification (e.g., C8-benzylation, C8-amination) without de novo synthesis.[1]
Fragment-Based Drug Discovery (FBDD)
The C6-Carboxylic acid serves as a universal connector.[1]
-
Amide Coupling: Reaction with diverse amines generates libraries of "Type II" kinase inhibitors or GPCR ligands.[1]
-
Solubility: The polar acid group improves solubility of the core scaffold during early-stage screening.[1]
Figure 3: Divergent synthetic utility.[1] The scaffold allows orthogonal growth at C6 and C8.
References
-
PubChem. 8-methylquinoline-6-carboxylic acid (Compound).[1][5] National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1]
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Parmar, D., et al. C(sp3)-H Bond Functionalization of 8-Methylquinolines.[1][6] Chemistry – An Asian Journal, 2025.[1][7][6] Available at: [Link][1]
-
Manske, R. H. F. The Skraup Synthesis of Quinolines.[1] Chemical Reviews, 1942, 30(1), 113–144. (Classic Protocol Foundation).[1]
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